
Hcv-IN-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hcv-IN-4 is a potent and orally active inhibitor of the hepatitis C virus non-structural protein 5A (NS5A). This compound demonstrates significant efficacy against various genotypes of the hepatitis C virus, including GT1a, GT2b, GT3a, and the GT1a mutations Y93H and L31V . The hepatitis C virus is a major cause of chronic liver diseases, including cirrhosis and hepatocellular carcinoma, affecting millions of people worldwide.
Méthodes De Préparation
The synthesis of Hcv-IN-4 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Hcv-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .
Applications De Recherche Scientifique
Hcv-IN-4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of viral replication and inhibition. In biology, this compound is employed to investigate the interactions between the hepatitis C virus and host cells. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of hepatitis C virus infections. Additionally, this compound has industrial applications in the development of antiviral drugs and diagnostic assays .
Mécanisme D'action
Hcv-IN-4 exerts its effects by inhibiting the hepatitis C virus non-structural protein 5A (NS5A), which is essential for viral replication. The compound binds to the NS5A protein, disrupting its function and preventing the virus from replicating within host cells. This inhibition of viral replication leads to a reduction in viral load and helps in the clearance of the infection. The molecular targets and pathways involved in the mechanism of action of this compound include the NS5A protein and its associated signaling pathways .
Comparaison Avec Des Composés Similaires
Hcv-IN-4 is unique in its high potency and efficacy against multiple genotypes of the hepatitis C virus. Similar compounds include other NS5A inhibitors, such as daclatasvir, ledipasvir, and ombitasvir. These compounds also target the NS5A protein but may differ in their chemical structures, pharmacokinetic properties, and resistance profiles. This compound stands out due to its significant efficacy against resistant strains of the hepatitis C virus, making it a valuable addition to the arsenal of antiviral agents .
Propriétés
Formule moléculaire |
C52H58FN9O8 |
|---|---|
Poids moléculaire |
956.1 g/mol |
Nom IUPAC |
methyl N-[(2S)-1-[(2S)-2-[5-[(6S)-6-(3,4-dihydro-2H-chromen-7-yl)-1-fluoro-3-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6H-indolo[1,2-c][1,3]benzoxazin-10-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C52H58FN9O8/c1-27(2)44(58-51(65)67-5)48(63)60-17-7-11-38(60)46-54-25-35(56-46)30-15-16-37-33(20-30)22-40-43-34(53)21-32(24-42(43)70-50(62(37)40)31-14-13-29-10-9-19-69-41(29)23-31)36-26-55-47(57-36)39-12-8-18-61(39)49(64)45(28(3)4)59-52(66)68-6/h13-16,20-28,38-39,44-45,50H,7-12,17-19H2,1-6H3,(H,54,56)(H,55,57)(H,58,65)(H,59,66)/t38-,39-,44-,45-,50-/m0/s1 |
Clé InChI |
XELUICQHKUXLAP-YTBPSGRCSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC4=C(C=C3)N5[C@@H](OC6=C(C5=C4)C(=CC(=C6)C7=CN=C(N7)[C@@H]8CCCN8C(=O)[C@H](C(C)C)NC(=O)OC)F)C9=CC1=C(CCCO1)C=C9)NC(=O)OC |
SMILES canonique |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)N5C(OC6=C(C5=C4)C(=CC(=C6)C7=CN=C(N7)C8CCCN8C(=O)C(C(C)C)NC(=O)OC)F)C9=CC1=C(CCCO1)C=C9)NC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







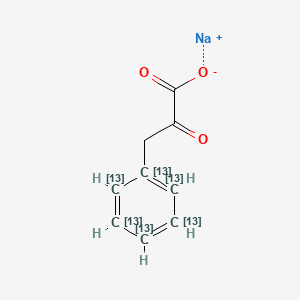

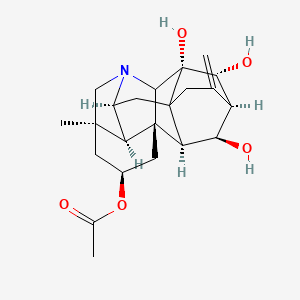
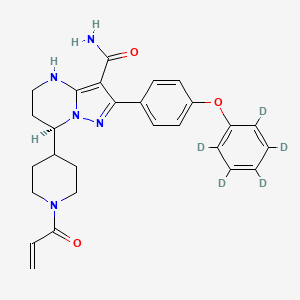

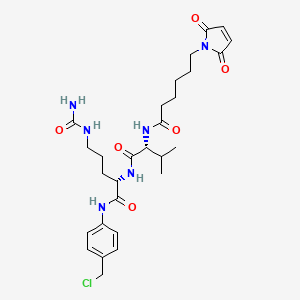
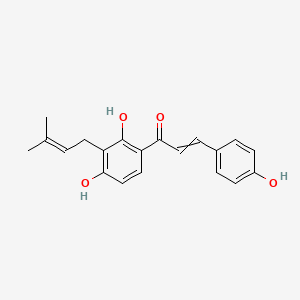
![5-methoxy-3-[(E)-[3-[(E)-2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethenyl]indazol-6-ylidene]methyl]-1H-indol-2-ol](/img/structure/B12424639.png)

